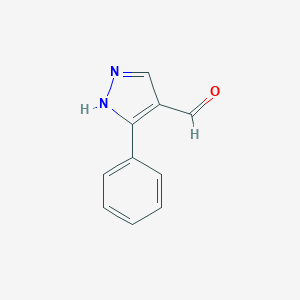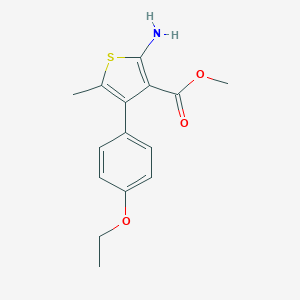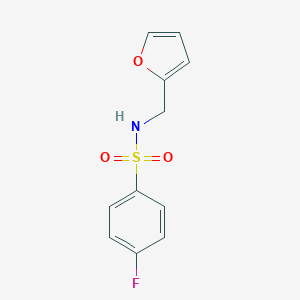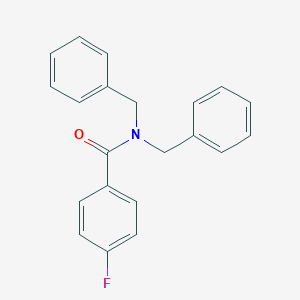
N,N-dibenzyl-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibenzyl-4-fluorobenzamide (DBFB) is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. DBFB belongs to the class of benzamides, which are known to have various biological activities.
作用機序
The mechanism of action of N,N-dibenzyl-4-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neuronal damage. N,N-dibenzyl-4-fluorobenzamide has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell growth. It has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and apoptosis. In addition, N,N-dibenzyl-4-fluorobenzamide has been found to inhibit the activity of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
N,N-dibenzyl-4-fluorobenzamide has been found to have various biochemical and physiological effects in scientific research studies. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammatory diseases. N,N-dibenzyl-4-fluorobenzamide has also been found to induce apoptosis in cancer cells and reduce the growth of tumors in animal models of cancer. In addition, N,N-dibenzyl-4-fluorobenzamide has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N,N-dibenzyl-4-fluorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. N,N-dibenzyl-4-fluorobenzamide is also stable under normal lab conditions and can be stored for long periods of time. However, there are some limitations to using N,N-dibenzyl-4-fluorobenzamide in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of N,N-dibenzyl-4-fluorobenzamide.
将来の方向性
There are several future directions for research on N,N-dibenzyl-4-fluorobenzamide. One area of research could focus on the development of water-soluble derivatives of N,N-dibenzyl-4-fluorobenzamide, which could make it easier to administer in lab experiments. Another area of research could focus on the optimization of the synthesis method for N,N-dibenzyl-4-fluorobenzamide, which could lead to more efficient and cost-effective production. Additionally, more studies are needed to fully understand the mechanism of action of N,N-dibenzyl-4-fluorobenzamide and its potential as a therapeutic agent for various diseases.
合成法
The synthesis of N,N-dibenzyl-4-fluorobenzamide involves the reaction between 4-fluorobenzoic acid and benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the reaction, the product is purified using column chromatography or recrystallization.
科学的研究の応用
N,N-dibenzyl-4-fluorobenzamide has been studied for its potential as a therapeutic agent in various scientific research areas. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. N,N-dibenzyl-4-fluorobenzamide has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its ability to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, N,N-dibenzyl-4-fluorobenzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
88229-29-2 |
|---|---|
製品名 |
N,N-dibenzyl-4-fluorobenzamide |
分子式 |
C21H18FNO |
分子量 |
319.4 g/mol |
IUPAC名 |
N,N-dibenzyl-4-fluorobenzamide |
InChI |
InChI=1S/C21H18FNO/c22-20-13-11-19(12-14-20)21(24)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChIキー |
GFWSZXULGGXLHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



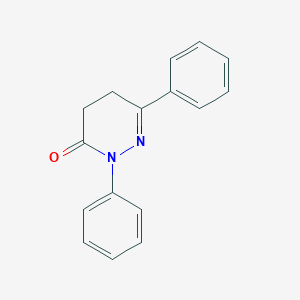
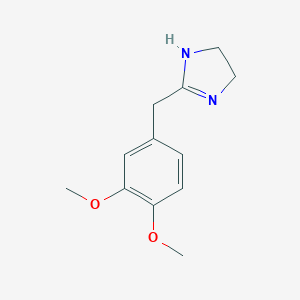

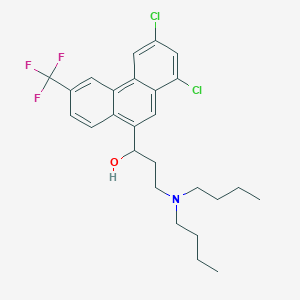
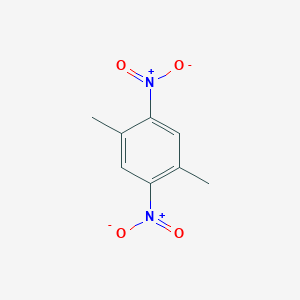


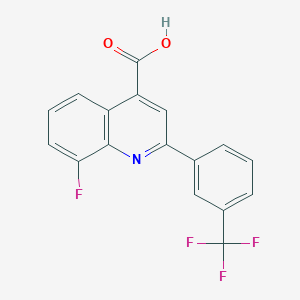

![2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B180862.png)
